N,N-Bis(2-chloroethyl)-o-iodobenzylamine
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Overview
Description
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine is an organic compound that belongs to the class of haloalkylamines This compound is characterized by the presence of both chloro and iodo substituents on its phenyl ring, as well as a chloroethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzyl chloride and 2-chloroethylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-iodobenzyl chloride with 2-chloroethylamine under basic conditions to form the intermediate 2-chloro-N-(2-iodophenyl)methyl)ethanamine.
Halogenation: The intermediate is then subjected to halogenation using a chlorinating agent, such as thionyl chloride, to introduce the chloro group, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and halogenation reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature control, solvent selection, and reaction time, to maximize yield and purity.
Purification: Implementing purification techniques, such as distillation or recrystallization, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro and iodo substituents can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted haloalkylamines.
Scientific Research Applications
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine involves:
Molecular Targets: Interaction with specific molecular targets, such as enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways, leading to desired biological effects.
Binding Affinity: The compound’s binding affinity to its targets is influenced by its chemical structure and substituents.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2-chloroethyl)-N-[(2-bromophenyl)methyl]ethanamine
- 2-chloro-N-(2-chloroethyl)-N-[(2-fluorophenyl)methyl]ethanamine
- 2-chloro-N-(2-chloroethyl)-N-[(2-methylphenyl)methyl]ethanamine
Uniqueness
- Iodo Substituent : The presence of the iodo substituent in 2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine distinguishes it from other similar compounds, potentially leading to unique reactivity and biological activity.
- Chemical Properties : The combination of chloro and iodo substituents imparts distinct chemical properties, such as increased molecular weight and altered electronic effects.
Properties
CAS No. |
40373-00-0 |
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Molecular Formula |
C11H14Cl2IN |
Molecular Weight |
358.04 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-[(2-iodophenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H14Cl2IN/c12-5-7-15(8-6-13)9-10-3-1-2-4-11(10)14/h1-4H,5-9H2 |
InChI Key |
PKHBEFPPPVJBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCCl)CCCl)I |
Origin of Product |
United States |
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